

Application Notes & Protocols: Regioselective Functionalization of 2-Chloropyridines in Total Synthesis

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Compound of Interest

Compound Name:	<i>3-Carboxy-2-chloropyridine-5-boronic acid</i>
CAS No.:	1451393-50-2
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Introduction: The Strategic Importance of the Pyridine Nucleus

The pyridine scaffold is a cornerstone in the architecture of a vast array of pharmaceuticals, agrochemicals, and biologically active natural products.^[1] Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a privileged motif in drug design. 2-Chloropyridine, in particular, serves as a versatile and readily available building block for the construction of complex molecular architectures. However, the selective functionalization of the pyridine ring, especially in the presence of a deactivating chloro substituent, presents a significant synthetic challenge. This guide provides an in-depth exploration of field-proven strategies for the regioselective functionalization of 2-chloropyridines, with a focus on their application in the context of total synthesis. We will delve into the mechanistic underpinnings of these transformations, providing detailed, step-by-step protocols and insights into reaction optimization.

Navigating the Regiochemical Landscape of 2-Chloropyridine

The inherent electronic nature of the pyridine ring, with the nitrogen atom acting as an electron sink, renders the C2 and C4 positions electrophilic and susceptible to nucleophilic attack. The C3 and C5 positions are comparatively more electron-rich. The presence of a chloro group at the C2 position further influences the reactivity and regioselectivity of subsequent functionalization reactions. Understanding these electronic biases is paramount in designing effective synthetic strategies.

Key Methodologies for Regioselective Functionalization

This guide will focus on three principal strategies for the regioselective functionalization of 2-chloropyridines:

- **Directed ortho-Metalation (DoM):** Leveraging the coordinating ability of the pyridine nitrogen to direct deprotonation at the C3 position.
- **Transition-Metal Catalyzed Cross-Coupling Reactions:** Employing palladium or other transition metals to forge new carbon-carbon and carbon-heteroatom bonds at various positions.
- **Nucleophilic Aromatic Substitution (S_NAr):** Exploiting the electrophilicity of the pyridine ring to displace the chloro substituent or other leaving groups.

Directed ortho-Metalation (DoM): Precision at the C3 Position

Directed ortho-metalation is a powerful strategy for the functionalization of aromatic and heteroaromatic systems. In the case of 2-chloropyridine, the pyridine nitrogen acts as a directing metalation group (DMG), facilitating the deprotonation of the adjacent C3 position by a strong base, typically a lithium amide.^{[2][3]} This approach offers a direct and highly regioselective route to 3-substituted 2-chloropyridines.

Mechanistic Rationale: The Role of Pre-complexation

The high regioselectivity of DoM is attributed to the formation of a pre-complex between the lithium base and the pyridine nitrogen. This proximity effect kinetically favors the abstraction of the C3 proton over other protons on the ring. The choice of base is critical to avoid competing nucleophilic addition to the pyridine ring. Sterically hindered lithium amides like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed to minimize this side reaction.[2]

Experimental Protocol: Regioselective Lithiation and Electrophilic Quench of 2-Chloropyridine

This protocol describes the general procedure for the C3-lithiation of 2-chloropyridine followed by quenching with an electrophile.

Materials:

- 2-Chloropyridine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Diisopropylamine or 2,2,6,6-Tetramethylpiperidine
- Electrophile (e.g., benzaldehyde, trimethylsilyl chloride)
- Anhydrous diethyl ether (Et₂O)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Magnesium sulfate (MgSO₄)
- Standard laboratory glassware, syringes, and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

- Preparation of the Lithium Amide Base (LDA):
 - To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (appropriate volume for a 0.5 M solution).
 - Cool the flask to -78 °C using a dry ice/acetone bath.
 - Slowly add diisopropylamine (1.1 equivalents) to the cooled THF.
 - To this solution, add n-BuLi (1.0 equivalent) dropwise via syringe.
 - Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.
- ortho-Lithiation:
 - In a separate flame-dried flask under an inert atmosphere, dissolve 2-chloropyridine (1.0 equivalent) in anhydrous THF.
 - Cool this solution to -78 °C.
 - Slowly add the freshly prepared LDA solution (1.1 equivalents) to the 2-chloropyridine solution via cannula or syringe.
 - Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the 3-lithiated species is typically indicated by a color change.
- Electrophilic Quench:
 - Dissolve the chosen electrophile (1.2-1.5 equivalents) in anhydrous THF.
 - Slowly add the electrophile solution to the reaction mixture at -78 °C.
 - Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.
- Work-up and Purification:
 - Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

- Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Transition-Metal Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are particularly valuable for the functionalization of 2-chloropyridines. These methods allow for the formation of C-C, C-N, and C-O bonds with a high degree of control and functional group tolerance.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-pyridine structures. The reaction of a 2-chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base is a common strategy in total synthesis.

The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing catalyst deactivation, a common issue when working with pyridinic substrates due to the coordinating nature of the nitrogen atom.^[4] Modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to promote efficient oxidative addition and reductive elimination.

Catalyst System	Typical Conditions	Advantages	Considerations
Pd(PPh ₃) ₄	Toluene/H ₂ O, Na ₂ CO ₃ , 80-100 °C	Readily available, well-established.	Lower activity for chloropyridines, may require higher catalyst loadings.
Pd(OAc) ₂ / SPhos	1,4-Dioxane, K ₃ PO ₄ , 80-110 °C	High activity for C-Cl bond activation, broad substrate scope.	Air-sensitive ligand, requires inert atmosphere.
PEPPSI™-IPr	t-BuOH, K ₂ CO ₃ , 80 °C	Air and moisture stable pre-catalyst, highly active.	Higher cost of the catalyst.

This table provides a general comparison, and optimal conditions may vary depending on the specific substrates.^[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative with an arylboronic acid using a modern catalyst system.

Materials:

- 2-Chloropyridine derivative
- Arylboronic acid (1.2-1.5 equivalents)
- Palladium pre-catalyst (e.g., SPhos Pd G3, 1-2 mol%)
- SPhos ligand (if not using a pre-catalyst)
- Potassium phosphate (K₃PO₄, 2-3 equivalents)
- Anhydrous 1,4-dioxane

- Degassed water
- Standard laboratory glassware and inert atmosphere setup

Procedure:

- Reaction Setup:
 - To a flame-dried Schlenk tube, add the 2-chloropyridine derivative (1.0 equivalent), arylboronic acid (1.2 equivalents), K₃PO₄ (2.5 equivalents), and the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%).
 - Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
- Solvent Addition and Reaction:
 - Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
 - Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously for the required time (typically 4-24 hours, monitor by TLC or LC-MS).
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and dilute with ethyl acetate.
 - Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
 - Wash the filtrate with water and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 - Purify the residue by flash column chromatography.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines and has been successfully applied to the amination of 2-chloropyridines. This reaction is pivotal in the synthesis of numerous nitrogen-containing natural products and pharmaceuticals.

In substrates containing multiple chloro-substituents, such as 2,4-dichloropyridine, the regioselectivity of the Buchwald-Hartwig amination can often be controlled by the choice of catalyst and reaction conditions. For instance, highly regioselective amination at the C2 position of 2,4-dichloropyridine has been achieved, providing a valuable entry to diversely substituted aminopyridines.[5]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine

This protocol provides a general procedure for the palladium-catalyzed amination of a 2-chloropyridine.

Materials:

- 2-Chloropyridine derivative
- Amine (1.1-1.5 equivalents)
- Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%)
- Sodium tert-butoxide (NaOtBu, 1.5-2.0 equivalents)
- Anhydrous toluene or 1,4-dioxane
- Standard laboratory glassware and inert atmosphere setup

Procedure:

- Reaction Setup:
 - In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, NaOtBu, and a stir bar to a flame-dried reaction vessel.
 - Add the 2-chloropyridine derivative and the amine.

- Add the anhydrous solvent.
- Reaction:
 - Seal the vessel and heat to the desired temperature (typically 80-120 °C) with stirring.
 - Monitor the reaction progress by TLC or LC-MS.
- Work-up and Purification:
 - After completion, cool the reaction to room temperature.
 - Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a plug of silica gel, eluting with the same solvent.
 - Concentrate the filtrate and purify the residue by flash column chromatography.

C. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of terminal alkynes onto the 2-chloropyridine scaffold, providing a gateway to a variety of further transformations. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the 2-chloropyridine to a Pd(0) species is followed by transmetalation from a copper(I) acetylide. Reductive elimination then furnishes the alkyne-substituted pyridine and regenerates the Pd(0) catalyst. In cases of di- or poly-halogenated pyridines, the regioselectivity is often governed by the relative reactivity of the C-X bonds (I > Br > Cl).[6]

Experimental Protocol: Sonogashira Coupling of 2-Chloropyridine

This protocol details a general procedure for the Sonogashira coupling of a 2-chloropyridine with a terminal alkyne.

Materials:

- 2-Chloropyridine derivative
- Terminal alkyne (1.2-1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
- Copper(I) iodide (CuI, 3-10 mol%)
- A suitable base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))
- Anhydrous solvent (e.g., THF, DMF, or toluene)
- Standard laboratory glassware and inert atmosphere setup

Procedure:

- Reaction Setup:
 - To a Schlenk flask, add the 2-chloropyridine derivative, the palladium catalyst, and CuI.
 - Evacuate and backfill with an inert gas three times.
- Reagent Addition:
 - Add the anhydrous solvent and the base.
 - Add the terminal alkyne dropwise.
- Reaction:
 - Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
- Work-up and Purification:
 - Cool the reaction to room temperature and dilute with an organic solvent.
 - Filter the mixture to remove the amine hydrohalide salt.

- Wash the filtrate with water and brine.
- Dry the organic layer, concentrate, and purify by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic systems like 2-chloropyridines. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate.[7]

Factors Governing Regioselectivity

The regioselectivity of SNAr on substituted chloropyridines is highly dependent on the electronic nature of the substituents on the ring. Electron-withdrawing groups ortho or para to the leaving group accelerate the reaction by stabilizing the negatively charged Meisenheimer complex.[8]

Scope of Nucleophiles

A wide range of nucleophiles can be employed in SNAr reactions with 2-chloropyridines, including:

- O-Nucleophiles: Alkoxides and phenoxides.
- N-Nucleophiles: Amines, amides, and azides.
- S-Nucleophiles: Thiolates.

Nucleophile	Typical Product	Regioselectivity Considerations
RO-	2-Alkoxy pyridine	Generally proceeds well at the C2 position.
R ₂ NH	2-Aminopyridine	Can be influenced by the steric bulk of the amine.
RS-	2-Thiopyridine	Thiolates are excellent nucleophiles for S _N Ar.

Experimental Protocol: S_NAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction of a 2-chloropyridine with an amine.

Materials:

- 2-Chloropyridine derivative
- Amine (1.5-3.0 equivalents)
- A suitable base (e.g., K₂CO₃, Cs₂CO₃, or an excess of the amine nucleophile)
- A polar aprotic solvent (e.g., DMF, DMSO, or NMP)
- Standard laboratory glassware

Procedure:

- Reaction Setup:
 - To a round-bottom flask, add the 2-chloropyridine derivative, the amine, and the base.
 - Add the solvent and equip the flask with a reflux condenser.
- Reaction:

- Heat the reaction mixture to the desired temperature (typically 80-150 °C).
- Monitor the reaction by TLC or LC-MS until completion.
- Work-up and Purification:
 - Cool the reaction to room temperature and pour it into water.
 - Extract the product with a suitable organic solvent.
 - Wash the combined organic layers with water and brine.
 - Dry, concentrate, and purify the product by flash column chromatography or recrystallization.

Application in Total Synthesis: The Case of (+)-Floyocidin B

A compelling example of the strategic application of regioselective functionalization of a 2-chloropyridine is the total synthesis of (+)-Floyocidin B, a natural product with antimicrobial activity.^[9] The synthesis hinged on a 4,5-regioselective functionalization of a 2-chloropyridine core. This was achieved through a sequence involving directed ortho-metalation to introduce a substituent at the C3 position, followed by further manipulations to elaborate the complex molecular architecture. This synthesis highlights the power of these methods to unlock access to complex and biologically significant molecules.

Troubleshooting and Optimization

- Low Yields in DoM: Ensure strictly anhydrous conditions. Consider using a different lithium amide base (e.g., LiTMP instead of LDA) or a co-solvent like hexamethylphosphoramide (HMPA) (use with caution due to toxicity).
- Catalyst Deactivation in Cross-Coupling: Use a higher catalyst loading or switch to a more robust pre-catalyst system. Ensure thorough degassing of solvents and reagents.
- Poor Regioselectivity: Carefully screen different ligands and bases. In some cases, temperature can also influence the regiochemical outcome.

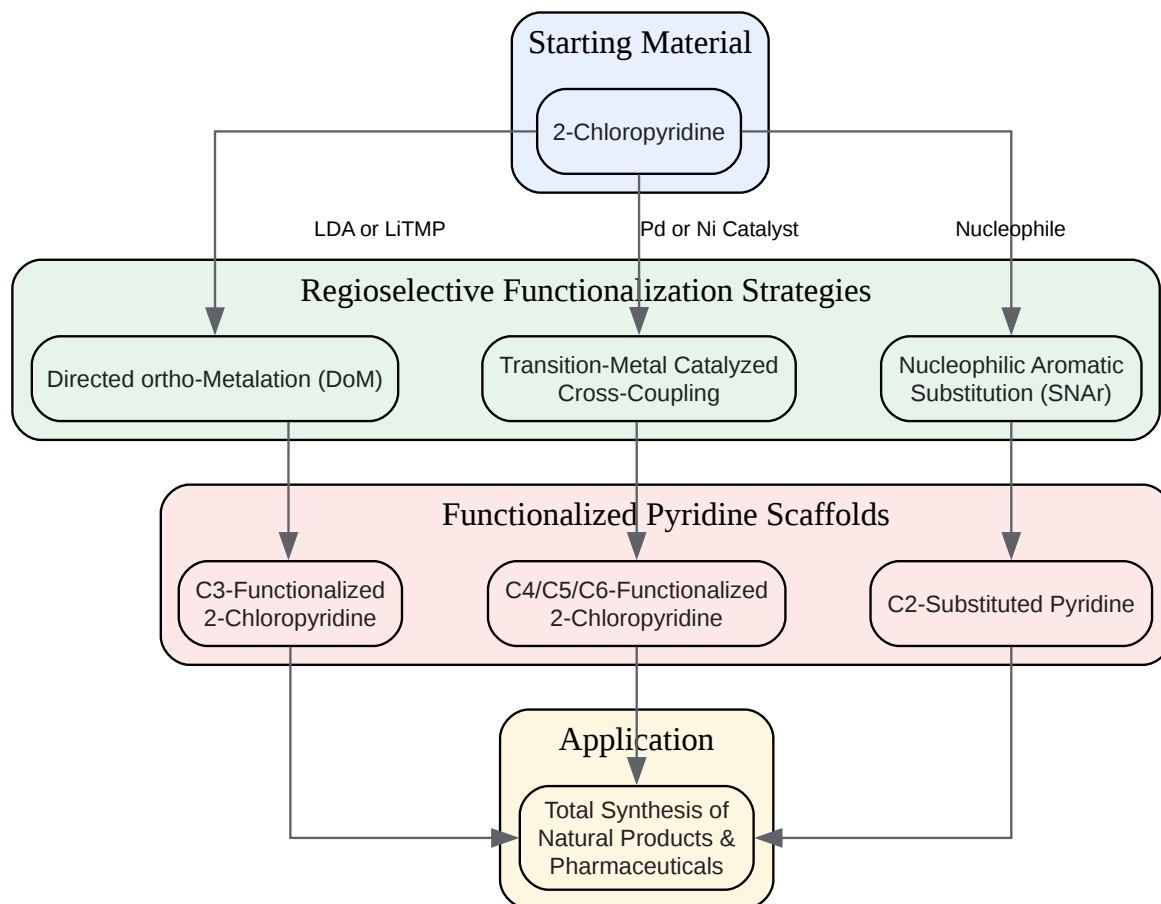
- Sluggish S_NAr Reactions: Increase the reaction temperature or use a more polar solvent. The use of a stronger, non-nucleophilic base can also be beneficial.

Conclusion

The regioselective functionalization of 2-chloropyridines is a critical enabling technology in modern organic synthesis, particularly in the pursuit of complex natural products and novel therapeutic agents. A thorough understanding of the underlying mechanistic principles of directed ortho-metalation, transition-metal catalyzed cross-coupling, and nucleophilic aromatic substitution, coupled with careful optimization of reaction conditions, allows for the precise and efficient construction of highly functionalized pyridine-containing molecules. The protocols and insights provided in this guide are intended to empower researchers to confidently navigate the synthetic challenges associated with this important class of compounds.

Visualizations

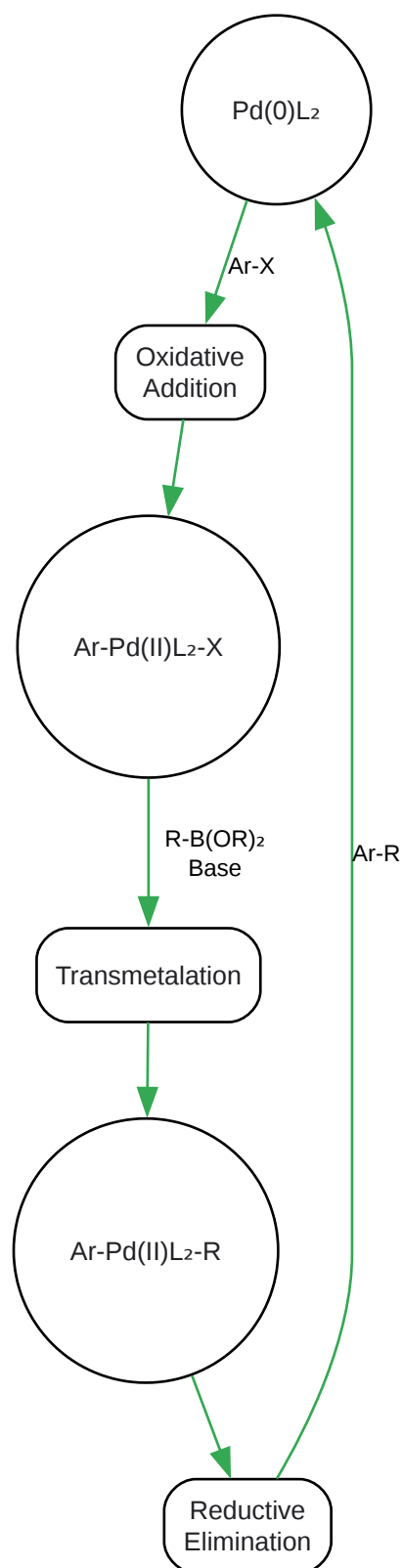
Logical Workflow for Regioselective Functionalization of 2-Chloropyridines



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Caption: A logical workflow diagram illustrating the primary strategies for the regioselective functionalization of 2-chloropyridines and their application in total synthesis.

Catalytic Cycle of Suzuki-Miyaura Coupling



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Caption: A simplified diagram of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- National Center for Biotechnology Information. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PubMed Central. [[Link](#)]
- Baran Group Meeting. (n.d.). Directed (ortho) Metallation. [[Link](#)]
- American Chemical Society. (2010). Metalation of Pyridines with nBuLi–Li–Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. [[Link](#)]
- Wikipedia. (n.d.). Directed ortho metalation. [[Link](#)]
- ResearchGate. (2021). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. [[Link](#)]
- ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. [[Link](#)]
- National Center for Biotechnology Information. (2017). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PubMed Central. [[Link](#)]
- American Chemical Society. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [[Link](#)]
- Royal Society of Chemistry. (2024). Green advancements towards the electrochemical synthesis of heterocycles. [[Link](#)]
- ResearchGate. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [[Link](#)]
- MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [[Link](#)]

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [[Link](#)]
- Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [[Link](#)]
- ResearchGate. (2023). The regioselective functionalization of pyridine at 2,3,4-positions via carbene interme. [[Link](#)]
- ResearchGate. (2007). The Chemistry of Functionalized N-Heterocyclic Carbenes. [[Link](#)]
- National Center for Biotechnology Information. (2016). Regioselective 2-Amination of Polychloropyrimidines. PubMed. [[Link](#)]
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [[Link](#)]
- National Center for Biotechnology Information. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. PubMed. [[Link](#)]
- ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [[Link](#)]
- ResearchGate. (2009). The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis. [[Link](#)]
- ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reaction between 2-chloropyridines.... [[Link](#)]
- National Center for Biotechnology Information. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PubMed Central. [[Link](#)]
- Beilstein Journals. (2010). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. [[Link](#)]
- Wikipedia. (n.d.). Directed ortho metalation. [[Link](#)]
- Sci-Hub. (2016). Regioselective 2-Amination of Polychloropyrimidines. [[Link](#)]

- Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [\[Link\]](#)
- American Chemical Society. (2017). Redox-Active N-Heterocyclic Carbenes: Design, Synthesis, and Evaluation of Their Electronic Properties. Organometallics. [\[Link\]](#)
- International Research Journal of Multidisciplinary Scope. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. [\[Link\]](#)
- National Center for Biotechnology Information. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [\[Link\]](#)
- Chemistry LibreTexts. (2021). Sonogashira Coupling. [\[Link\]](#)
- ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [\[Link\]](#)
- Semantic Scholar. (1996). Comprehensive heterocyclic chemistry II : a review of the literature, 1982-1995 : the structure, reactions, synthesis, and uses of heterocyclic compounds. [\[Link\]](#)
- YouTube. (2019). nucleophilic aromatic substitutions. [\[Link\]](#)
- National Center for Biotechnology Information. (2014). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PubMed Central. [\[Link\]](#)
- Wikipedia. (n.d.). Sonogashira coupling. [\[Link\]](#)
- ResearchGate. (2022). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [\[Link\]](#)

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- [7. pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- [8. Understanding the highly variable Regioselectivity in S_NAr reaction of Dichloropyrimidines - RCS Research Chemistry Services](https://rcs.wuxiapptec.com) [rcs.wuxiapptec.com]
- [9. thieme-connect.com](https://thieme-connect.com) [thieme-connect.com]
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